4-(2-(Dimethylamino)vinyl)pyrimidine

Description

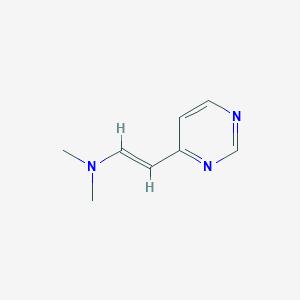

Structure

3D Structure

Properties

IUPAC Name |

(E)-N,N-dimethyl-2-pyrimidin-4-ylethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-11(2)6-4-8-3-5-9-7-10-8/h3-7H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEMTDHEIXQJAS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20973-86-8 | |

| Record name | Ethenamine, N,N-dimethyl-2-(4-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020973868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Development of Novel Fluorophores and Molecular Probes:a Primary Research Goal is the Exploration of Its Photophysical Properties. the Inherent Push Pull Nature of the Molecule Suggests Potential for Strong Fluorescence and Sensitivity to the Local Environment. Research on Similar Arylvinyl Pyrimidines Has Shown That Tuning the Electronic Nature of the Substituents Can Modulate Fluorescence Quantum Yields and Emission Wavelengths.nih.govtherefore, Investigations Would Likely Focus On:

Characterizing its absorption and emission spectra in various solvents to assess solvatochromic behavior.

Quantifying its fluorescence quantum yield and lifetime.

Exploring its potential as a fluorescent probe for sensing viscosity, polarity, or specific ions, leveraging the sensitivity of its intramolecular charge transfer state. mdpi.com

Intermediate for Organic Synthesis:the Reactivity of the Enamine Functionality is a Key Asset. the Dimethylamino Group Can Be Displaced by Various Nucleophiles, Providing a Synthetic Route to a Wide Range of More Complex 4 Substituted Vinylpyrimidines. This Makes the Compound a Valuable Building Block. Core Objectives in This Area Include:

Using it as a precursor for the synthesis of novel heterocyclic systems and complex conjugated molecules. researchgate.net

Exploring its utility in cross-coupling reactions to build larger molecular architectures for applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Building Block for Bioactive Molecules:given the Prevalence of the Pyrimidine Scaffold in Medicinal Chemistry, Another Research Avenue is Its Use in the Synthesis of Potential Therapeutic Agents. the Vinyl Linker Can Serve As a Handle to Attach the Pyrimidine Core to Other Pharmacophores. Research on Vinyl Substituted Pyrimidine Nucleosides Has Demonstrated Their Utility As Cross Linking Agents for Dna and Rna, Highlighting the Reactivity of the Vinyl Group in a Biological Context. This Suggests Potential Research Into:

Foundational Synthetic Strategies for the Pyrimidine (B1678525) Heterocycle

The construction of the pyrimidine ring is a well-established field in organic synthesis, with several robust strategies developed over more than a century. These methods typically involve the combination of a three-carbon component with a nitrogen-carbon-nitrogen (N-C-N) fragment.

Cyclization Reactions of Beta-Dicarbonyl Compounds with N-C-N Scaffolds

One of the most classical and versatile approaches to pyrimidine synthesis involves the condensation of a β-dicarbonyl compound with a molecule containing an N-C-N unit, such as an amidine, urea (B33335), or guanidine (B92328). bu.edu.eg This strategy, often referred to as the Pinner synthesis, is a powerful tool for creating a wide array of substituted pyrimidines. slideshare.netmdpi.comslideshare.net The reaction proceeds by forming two new carbon-nitrogen bonds to close the six-membered ring.

The general mechanism involves the initial reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with a nitrogen atom of the amidine or urea, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring. slideshare.net The choice of β-dicarbonyl compound and the N-C-N synthon allows for significant diversity in the final product. For instance, β-keto esters react with amidines to yield hydroxypyrimidines, while β-diketones produce substituted pyrimidines. slideshare.netslideshare.net

Table 1: Examples of Pinner-type Pyrimidine Synthesis

| β-Dicarbonyl Compound | N-C-N Synthon | Catalyst/Conditions | Product Type | Reference(s) |

| β-Keto Ester | Amidine | Acid or Base | Hydroxypyrimidine | slideshare.netslideshare.net |

| β-Diketone | Amidine | Acid or Base | Substituted Pyrimidine | slideshare.net |

| Malonic Ester | Amidine Derivative | Acid or Base | Substituted Pyrimidine | slideshare.net |

| β-Keto Ester | Amidine | Ultrasound Irradiation | 4-Pyrimidinol | organic-chemistry.org |

Multi-Component Reaction (MCR) Approaches to Pyrimidine Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like pyrimidines. figshare.comnih.gov These reactions are particularly attractive as they can generate large libraries of diverse compounds in a short time, which is beneficial for medicinal chemistry. figshare.comnih.govorganic-chemistry.org

Several innovative MCRs for pyrimidine synthesis have been developed. For example, a sustainable, iridium-catalyzed MCR utilizes amidines and up to three different alcohols to regioselectively form highly substituted pyrimidines, liberating only hydrogen and water as byproducts. figshare.comnih.govorganic-chemistry.orgacs.org This method can achieve yields of up to 93% and accommodates a wide range of functional groups. figshare.comnih.govorganic-chemistry.org Another notable approach is an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. organic-chemistry.org A similar three-component reaction involving ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) provides a metal-free route to a broad range of pyrimidines. organic-chemistry.org

Table 2: Selected Multi-Component Reactions for Pyrimidine Synthesis

| Components | Catalyst/Promoter | Key Features | Reference(s) |

| Amidine + up to 3 Alcohols | Iridium-pincer complex | Sustainable, High Yield (up to 93%), Regioselective | figshare.comnih.govorganic-chemistry.orgacs.org |

| Amidines + Ketones + N,N-Dimethylaminoethanol | Copper(II) bromide | [3+2+1] Annulation, Eco-friendly | organic-chemistry.orgorganic-chemistry.org |

| Ketones + NH₄OAc + DMF-DMA | NH₄I | Metal-free, Tandem reaction | organic-chemistry.org |

| Enamines + Triethyl orthoformate + NH₄OAc | Zinc chloride | Single-step, Good for 4,5-disubstituted pyrimidines | organic-chemistry.org |

Annulation Reactions for Fused Pyrimidine Systems

Annulation reactions are synthetic strategies that build a new ring onto an existing molecular framework. In the context of pyrimidine chemistry, annulation is key to constructing fused heterocyclic systems, where the pyrimidine ring shares one or more bonds with another ring. These fused systems are of significant interest in materials science and medicinal chemistry.

A variety of annulation strategies have been employed. For instance, a [3+3] annulation between α,β-unsaturated ketones and amidines can yield pyrimidine derivatives. mdpi.com This approach can be performed under green conditions using choline (B1196258) hydroxide (B78521) as both a catalyst and medium. mdpi.com Lewis acid-promoted [3+3] annulation between 3-ethoxycyclobutanones (acting as 1,3-dicarbonyl surrogates) and amidines also provides an effective route. mdpi.comresearchgate.net Furthermore, transition-metal catalysis, such as copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with nitriles, offers a facile synthesis of 2,4,6-trisubstituted pyrimidines. organic-chemistry.org These methods highlight the modularity of annulation reactions in creating complex, fused pyrimidine structures. acs.org

Direct and Analogous Synthesis of 4-(2-(Dimethylamino)vinyl)pyrimidine Structures

The synthesis of the title compound and its analogues often involves the introduction of the (dimethylamino)vinyl moiety onto a pre-existing methyl-substituted pyrimidine or the construction of the pyrimidine ring from a precursor already containing this functional group.

Synthesis via Beta-Dimethylamino Vinyl Ketones (Beta-Enaminones) as Key Intermediates

A common and effective method for introducing the (dimethylamino)vinyl group involves the reaction of a compound containing an active methyl group with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.netnih.gov This reaction generates a β-dimethylamino vinyl ketone, also known as an enaminone. These enaminones are versatile intermediates for the synthesis of various heterocycles, including pyrimidines. researchgate.net

The synthesis of an analogue, 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one, is achieved through the enamination of a 2-methyl-4-pyrone with DMF-DMA. researchgate.netnih.gov A similar strategy can be envisioned for the synthesis of this compound, starting from 4-methylpyrimidine. The resulting enamine can then undergo further reactions. More commonly, the enaminone itself is used as the three-carbon building block, which is then cyclized with an N-C-N synthon like guanidine or urea to form the pyrimidine ring.

Table 3: Synthesis of Enaminones and their Analogues using DMF-DMA

| Starting Material (Active Methyl Compound) | Reagent(s) | Product (Enaminone/Analogue) | Reference(s) |

| 2-(tert-butyl)-6-methyl-4H-pyran-4-one | DMF-DMA, N-Methylimidazole | (E)-2-(Tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one | nih.gov |

| 2,6-Dimethyl-4-pyrone | DMF-DMA, N-Methylimidazole | (E)-2-(2-(Dimethylamino)vinyl)-6-methyl-4H-pyran-4-one | nih.gov |

| Malononitrile (B47326) Dimer | DMF-DMA (2 equiv.) | N'-[2,2-dicyano-1-(1-cyano-2-dimethylamino-vinyl)-vinyl]-N,N-dimethyl-formamidine | scirp.orgresearchgate.net |

Approaches Utilizing Dimethylamino Imine Derivatives in Pyrimidine Construction

Dimethylamino imine derivatives serve as another class of reactive intermediates for heterocycle synthesis. researchgate.net These are formed when DMF-DMA reacts with primary amino groups. researchgate.net The resulting N,N,N'-trisubstituted formamidine (B1211174) can then participate in cyclization reactions. For example, a polysubstituted pyrimidine can be prepared from an amidine intermediate derived from the reaction of malononitrile dimer with two equivalents of DMF-DMA, which reacts with both the amino and the active methylene (B1212753) groups. scirp.orgresearchgate.net

This intermediate, which contains a dimethylaminomethyleneamino group, can then be cyclized with various reagents. scirp.orgresearchgate.net While direct cyclization of a simple dimethylamino imine to form the core pyrimidine ring is less common than the enaminone pathway, the reactivity of these imine derivatives is well-established. For instance, N-amidinyliminium ions, generated from related precursors, undergo cyclocondensation with β-dicarbonyl compounds to afford products related to the Biginelli reaction, highlighting the potential of imine-based intermediates in pyrimidine synthesis. nih.gov The synthesis of various heterocyclic systems, including pyridines, from imines demonstrates the broad utility of this class of intermediates in ring-forming reactions. nih.gov

Strategies for Regioselective Introduction of Vinyl and Dimethylamino Substituents

The regioselective synthesis of this compound hinges on the controlled introduction of the dimethylaminovinyl moiety at the C4 position of the pyrimidine ring. The most direct and widely employed strategy involves the condensation of a precursor bearing an activated methyl group at the desired position with an amide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.netresearchgate.netnih.gov

For the target compound, the synthesis regioselectively starts from 4-methylpyrimidine. The methyl group at the C4 position of the pyrimidine ring is sufficiently acidic to react with DMF-DMA, which serves as a one-carbon electrophile and a source of the dimethylamino group. The reaction proceeds via an initial addition followed by the elimination of methanol (B129727) and dimethylamine (B145610) to form the stable enamine product. This method is highly regioselective due to the electronic properties of the pyrimidine ring, which activate the methyl group at the 4-position for deprotonation and subsequent condensation.

An alternative, though less direct, multi-step approach could involve:

Halogenation: Introduction of a halogen (e.g., Br, I) at the 4-position of the pyrimidine ring.

Vinylation: A metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce a vinyl group.

Functionalization: Subsequent reaction to install the dimethylamino group, although this is synthetically more complex than the direct condensation method.

The direct condensation with DMF-DMA remains the preferred method due to its operational simplicity, high regioselectivity, and atom economy. researchgate.net

Table 1: Key Reagents for the Synthesis of this compound

| Role | Compound Name | Chemical Structure | Purpose in Synthesis |

| Starting Material | 4-Methylpyrimidine | C₅H₆N₂ | Provides the core pyrimidine ring with a methyl group at the C4 position. |

| Reagent | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | Reacts with the methyl group to form the dimethylaminovinyl substituent. |

| Solvent | Dioxane / Xylene | C₄H₈O₂ / C₈H₁₀ | High-boiling aprotic solvent to facilitate the condensation reaction. |

Synthetic Pathways to Related 6-[2-(Dimethylamino)vinyl]pyrimidine Derivatives

The synthesis of the isomeric 6-[2-(dimethylamino)vinyl]pyrimidine requires a regioselective strategy that directs the functionalization to the C6 position. The synthetic logic is analogous to that for the C4-substituted isomer, with the primary difference being the choice of starting material.

The key precursor for this pathway is 6-methylpyrimidine. Similar to its C4-methyl counterpart, the methyl group at the C6 position can be activated and condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The electronic nature of the pyrimidine ring influences the reactivity of substituents at the C2, C4, and C6 positions. While the C4 and C6 positions are both electron-deficient, subtle differences in reactivity can be exploited. However, for a direct condensation approach, starting with the correctly substituted precursor is the most effective strategy for ensuring regiochemical purity of the final product.

Studies on the regioselective functionalization of dichloropyrimidine derivatives have shown that the C2, C4, and C6 positions exhibit distinct reactivities towards nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. acs.orgnih.govnih.gov This body of research underscores the principle that regiocontrol in pyrimidine chemistry is achievable through the careful selection of precursors and reaction conditions. Therefore, a plausible and efficient pathway to 6-[2-(dimethylamino)vinyl]pyrimidine is the direct condensation of 6-methylpyrimidine with DMF-DMA.

Advanced and Sustainable Synthetic Technologies

Recent advances in chemical synthesis have focused on developing more efficient, safer, and environmentally benign methodologies. Technologies such as continuous flow chemistry and microwave-assisted synthesis have been successfully applied to the production of pyrimidine derivatives, offering significant advantages over traditional batch processing. nih.govrsc.org

Continuous Flow Chemistry for Pyrimidine Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a powerful technology for chemical synthesis. beilstein-journals.orgcam.ac.uk Its advantages over batch synthesis include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to small reaction volumes, and ease of scalability. mdpi.com This technology is particularly well-suited for multi-step syntheses, allowing for the integration of reaction, work-up, and purification steps into a single, automated process. drreddys.com

Microreactors, with their high surface-area-to-volume ratio, are particularly effective for process intensification in flow chemistry. A notable application is the development of two-step tandem synthetic methods. In this approach, sequential reactions are performed in connected flow reactors without the need to isolate and purify intermediates. nih.gov

For example, a two-step tandem synthesis of sugar-containing pyrimidine derivatives has been demonstrated in continuous-flow microreactors. This process involves an initial Michael addition followed by a transesterification, with each step being optimized individually within the continuous network. This integrated approach dramatically reduces reaction times and waste generation compared to conventional batch methods. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Tandem Synthesis of Pyrimidine Derivatives Data based on the synthesis of sugar-containing pyrimidine derivatives. nih.gov

| Parameter | Conventional Batch Method | Continuous Flow Microreactor | Advantage |

| Total Reaction Time | 48 hours | 40 minutes | 72x Faster |

| Intermediate Isolation | Required | Not Required | Simplified Process |

| Overall Yield | Variable | 34.8–69.1% | Comparable to Improved |

| Process Control | Limited | High | Enhanced Reproducibility |

The true potential of flow chemistry is realized in multi-step syntheses where several transformations are integrated into a single continuous process. nih.gov This "assembly-line" approach has been successfully used for the synthesis of complex active pharmaceutical ingredients (APIs) that feature a pyrimidine core, such as Imatinib. beilstein-journals.orgrsc.org

In one such synthesis, three distinct chemical transformations—nitrile hydration, a Buchwald-Hartwig amidation, and a C-N cross-coupling—were integrated into a single, uninterrupted flow system. nih.govrsc.org This was achieved by optimizing each step separately and then "telescoping" them together. Such integrated systems often incorporate in-line purification and solvent-switching capabilities, further streamlining the manufacturing process and minimizing manual handling of intermediates. mdpi.com This level of integration and automation is a key advantage for optimizing reaction sequences and accelerating the production of chemical libraries for drug discovery. chemrxiv.org

Microwave-Assisted Synthesis of Pyrimidine Analogues

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. The heating mechanisms involve dipolar polarization and ionic conduction, resulting in rapid temperature increases within the reaction mixture. rsisinternational.org This technique has become a valuable tool in medicinal chemistry for accelerating the synthesis of heterocyclic compounds, including pyrimidines. mdpi.com

The primary advantages of microwave synthesis are dramatic reductions in reaction times (from hours to minutes), improved reaction yields, and often cleaner reaction profiles with fewer byproducts. nih.govijprajournal.com These benefits align with the principles of green chemistry by reducing energy consumption and waste. For the synthesis of pyrimidine analogues, microwave irradiation has been applied to various reaction types, including multicomponent reactions and condensations, consistently demonstrating superiority over conventional heating methods. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives Data compiled from various syntheses of fused pyrimidine systems. nih.govijprajournal.com

| Reaction Type | Method | Reaction Time | Yield (%) |

| Thiazolo[3,2-a]pyrimidine Synthesis | Conventional Heating | 24 hours | 42-55% |

| Microwave-Assisted | 8 minutes | 69-88% | |

| Fused Pyrimidine Synthesis | Conventional Heating | 2-6 hours | ~60-70% |

| Microwave-Assisted | 2-16 minutes | >80% |

Sonochemistry in the Synthesis of Heterocyclic Pyrimidine Compounds

The application of ultrasound irradiation, or sonochemistry, has become a significant alternative energy source in the synthesis of heterocyclic scaffolds like pyrimidine. nih.gov This technique is recognized as an environmentally friendly and effective strategy to catalyze chemical reactions, often leading to improved outcomes compared to traditional methods. orientjchem.org The mechanism behind sonochemistry involves acoustic cavitation in liquids, which can dramatically accelerate chemical reactions. orientjchem.orgbeilstein-archives.org

Research over the last decade demonstrates a substantial increase in the use of ultrasound for both the construction and derivatization of the pyrimidine core. nih.gov The primary advantages of this methodology include markedly shorter reaction times, higher yields, milder reaction conditions, and operational simplicity. orientjchem.orgnih.govnih.gov For instance, the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines via cyclocondensation reaction under ultrasonic irradiation at 99°C was completed in just 5-17 minutes, showcasing excellent yields and high regioselectivity compared to conventional heating. nih.gov

Ultrasound has been successfully employed in various classical reactions for pyrimidine synthesis, such as multicomponent, cyclocondensation, cycloaddition, and alkylation reactions. nih.gov One-pot multicomponent methods using ultrasound have been developed for synthesizing highly functionalized pyrimidine derivatives in excellent yields at room temperature. nih.gov These green chemistry approaches align with principles of efficiency, sustainability, and the reduction of environmental impact. orientjchem.org

A comparative study on the synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine (B3024953) highlights the efficiency of sonochemistry. The conventional three-step synthesis required a total of 22 hours. In contrast, the sonochemical approach reduced the total time to just 66 minutes while achieving higher or comparable yields at each step. beilstein-archives.org

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine beilstein-archives.org

| Synthesis Step | Conventional Method (Time) | Sonochemical Method (Time) | Sonochemical Method (Yield) |

| 1. Reaction of methyl 3-oxobutanoate with thiourea | 8 hours | 30 minutes | 80% |

| 2. Methylation of 4-mercapto-6-methylpyrimidin-2-ol | 12 hours | 30 minutes | 92% |

| 3. Substitution of the hydroxyl group with a chlorine atom | 2 hours | 6 minutes | 87% |

| Total | 22 hours | 66 minutes | - |

Control of Regioselectivity and Stereoselectivity in Pyrimidine Formation

The control of regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecules like pyrimidine derivatives. Various strategies have been developed to direct the outcome of reactions that form the pyrimidine ring.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In pyrimidine synthesis, this is often controlled through the choice of catalysts and reactants. For example, a regioselective, iridium-catalyzed multicomponent synthesis allows for the creation of specific pyrimidines from amidines and up to three different alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgmdpi.com Similarly, zirconium-mediated reactions of silyl-butadiynes with two molecules of aryl nitriles provide polysubstituted pyrimidines in a regioselective, one-pot fashion. mdpi.com The selectivity in these reactions often arises from the preferred formation of specific intermediates, such as an azazirconacyclopentadiene intermediate in the zirconium-mediated synthesis. mdpi.com

Another approach involves the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an iron(II)-complex, which provides various pyrimidine derivatives with high regioselectivity. organic-chemistry.org The reaction of trifluorinated 2-bromoenones with amidines also proceeds with high selectivity to yield trifluoromethylated pyrimidines. organic-chemistry.org Furthermore, halogenated pyrimidines can incorporate nucleophiles with regioselectivity through SNAr reactions, a property that is distinct from other nitrogen heterocycles like pyridine. researchgate.net

Stereoselectivity , the preferential formation of one stereoisomer, is also a critical consideration. A sodium hydroxide-catalyzed rearrangement of propargylic hydroxylamines provides a highly stereoselective route to (Z)-N-Cbz-β-enaminones, which are valuable precursors for pyrimidine synthesis. organic-chemistry.orgmdpi.com The nucleophilic ring opening of 2-oxo-3-phenylisoxazolo[2,3-a]pyrimidine derivatives using optically active amino acid amides demonstrates another instance of stereocontrol. The degree of stereoselectivity in the resulting pyrimidinylmethylamino acid amides was found to be highly dependent on the specific nucleophile used in the reaction. nih.gov

These examples underscore the importance of catalyst and substrate control in directing the regiochemical and stereochemical outcomes of pyrimidine formation, enabling the synthesis of specific, highly functionalized target molecules.

Electrophilic and Nucleophilic Substitution Mechanisms on the Pyrimidine Ring

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement renders the ring electron-deficient, or π-deficient, which fundamentally governs its reactivity towards both electrophiles and nucleophiles. wikipedia.org

Reactivity Patterns at Pyrimidine Ring Positions (C2, C4, C6, C5)

The distribution of electron density in the pyrimidine ring is not uniform, leading to distinct reactivity at its carbon positions.

C2, C4, and C6 Positions: These positions are significantly electron-deficient due to the electron-withdrawing inductive and resonance effects of the adjacent nitrogen atoms. Consequently, they are highly susceptible to nucleophilic aromatic substitution (SNAr) . wikipedia.orgyoutube.com Nucleophiles readily attack these sites, especially if a good leaving group is present. The C6 position, in particular, is often the initial site of nucleophilic attack in ring transformation reactions. chinesechemsoc.orgnih.govwur.nl

Influence of Electronic Properties on Substitution Pathways

The nature of substituents on the ring can further modulate this reactivity:

Electron-Withdrawing Groups (EWGs): Substituents like nitro or halogen groups further decrease the electron density of the ring, making it even more reactive towards nucleophiles and less reactive towards electrophiles. chinesechemsoc.orgijcrt.org

Electron-Donating Groups (EDGs): Groups such as amino or alkoxy substituents increase the electron density of the ring. This effect activates the ring, making electrophilic substitution at the C5 position more facile. ijcrt.orgresearchgate.net

Mechanistic Role of the Dimethylamino Group in Activating and Directing Reactions

In this compound, the dimethylaminovinyl group functions as a potent electron-donating group. The lone pair of electrons on the nitrogen atom of the dimethylamino group is delocalized through the vinyl π-system and into the pyrimidine ring. This powerful resonance effect significantly increases the electron density of the heterocyclic system, a phenomenon known as activation.

This activation has several mechanistic consequences:

Enhanced Electrophilic Substitution: The increased electron density, particularly at the C5 position (ortho to the point of attachment of the activating group, transmitted through the vinyl spacer), makes the ring much more susceptible to attack by electrophiles compared to unsubstituted pyrimidine.

Modulation of Nucleophilic Substitution: While the ring remains fundamentally electron-deficient, the strong electron-donating nature of the substituent can decrease the electrophilicity of the C2 and C6 positions, thereby modulating their reactivity toward nucleophiles.

Reactivity of the Enamine Moiety: The dimethylaminovinyl group itself is a reactive functional group known as an enamine. The dimethylamino group can be displaced by other nucleophiles in substitution reactions that occur at the vinyl carbon, a reactivity pattern observed in analogous systems like 2-(2-(dimethylamino)vinyl)-4-pyrones. nih.govmdpi.com

Photochemical Transformations of Vinyl-Substituted Pyrimidines

The vinyl substituent on the pyrimidine ring introduces the potential for unique photochemical reactions. Research into related systems has uncovered light-induced pathways involving highly reactive, strained intermediates that can lead to the formation and transformation of heterocyclic scaffolds.

Light-Induced Formation and Interconversion of Reactive Intermediates (e.g., 2H-Azirines, 1,3-Diazabicyclo[3.1.0]hex-3-enes)

While the direct phototransformation of this compound is not extensively detailed, the photochemical behavior of structurally related vinyl azides provides a clear mechanistic precedent for the formation of pyrimidine derivatives through key reactive intermediates. researchgate.netnih.gov The irradiation of vinyl azides initiates a cascade of reactions that includes the formation of 2H-azirines and 1,3-diazabicyclo[3.1.0]hex-3-enes.

The established sequence is as follows:

Nitrene Formation: Photolysis of a vinyl azide leads to the extrusion of N₂ and the formation of a highly reactive vinyl nitrene intermediate.

2H-Azirine Formation: The nitrene rapidly undergoes cyclization to form a strained three-membered ring, a 2H-azirine. researchgate.netorganic-chemistry.org

Nitrile Ylide Generation: The highly strained 2H-azirine can undergo photochemical ring-opening to form a nitrile ylide, which is a reactive 1,3-dipole. researchgate.net

Formation of 1,3-Diazabicyclo[3.1.0]hex-3-enes: The nitrile ylide can then react with another molecule of 2H-azirine in a 1,3-dipolar cycloaddition, leading to the formation of a 1,3-diazabicyclo[3.1.0]hex-3-ene. researchgate.netnih.gov

Rearrangement to Pyrimidines: These bicyclic intermediates can subsequently be isomerized and oxidized to yield the final pyrimidine ring system. acs.org

Chromoselective Photolysis and Wavelength-Dependent Reaction Outcomes

A key feature of these photochemical pathways is their dependence on the wavelength of the light used for irradiation, a phenomenon known as chromoselectivity. Different wavelengths can be used to selectively promote specific steps in the reaction sequence, allowing for precise control over the products formed. researchgate.netnih.gov

Research on the photolysis of α-azidocinnamates, which are precursors to pyrimidines, demonstrates this principle clearly. The reaction outcome is directly dependent on the energy of the light source employed. researchgate.net

| Wavelength | Light Source | Key Product(s) | Outcome | Reference |

| 455 nm | Blue LED | 2H-Azirine | Selective formation of the initial strained intermediate. | researchgate.net |

| 420 nm | LED | 2H-Azirine | High yield (85%) of the azirine intermediate, preventing side reactions. | nih.gov |

| 395 nm | Violet LED | 1,3-Diazabicyclo[3.1.0]hex-3-ene | Transformation of the in-situ formed 2H-azirine to the bicyclic product. | researchgate.net |

| 365 nm | UV-A LED | 1,3-Diazabicyclo[3.1.0]hex-3-ene | Efficient conversion of the azirine to the bicyclic intermediate. | researchgate.netnih.gov |

This wavelength-dependent control is critical. For instance, using lower-energy blue light (450 nm) can favor the formation of the 2H-azirine while preventing undesired dimerization side reactions that occur with higher-energy UV light (365 nm). nih.gov This chromoselective approach enables the isolation of specific intermediates and the targeted synthesis of complex heterocyclic structures.

Photochemical Rearrangements Leading to Pyrimidine Products

The presence of a vinyl group conjugated with the pyrimidine ring in this compound suggests a potential for photochemical reactivity, particularly electrocyclization reactions analogous to those observed in stilbene and its heteroaromatic counterparts. While direct studies on the photochemical rearrangements of this compound are not extensively documented, the behavior of similar styryl- and vinyl-substituted aza-aromatic compounds provides a strong basis for predicting its reactivity.

One of the most relevant photochemical transformations is the oxidative photocyclization, often referred to as the Mallory reaction. This reaction typically involves the cis-trans isomerization of a stilbene-like molecule upon photoirradiation, followed by an intramolecular 6π-electrocyclization of the cis-isomer to form a dihydrophenanthrene intermediate. Subsequent oxidation of this intermediate yields the corresponding phenanthrene derivative. In the case of vinyl-substituted aza-aromatics like styrylpyridines, analogous photocyclization reactions can lead to the formation of fused heterocyclic systems. For this compound, a similar pathway could be envisioned, potentially leading to the formation of a benzo[f]quinazoline derivative. The reaction would likely proceed through a dihydropyridopyrimidine intermediate, which would then be oxidized to the aromatic product. The efficiency and outcome of such reactions are often influenced by the solvent, the presence of an oxidizing agent (such as iodine or oxygen), and the substitution pattern on both the vinyl group and the pyrimidine ring.

Non-oxidative photochemical rearrangements are also a possibility. In the absence of an oxidizing agent, the dihydrophenanthrene-like intermediate can undergo other reactions, such as a psu.edunih.gov-hydride shift, or revert to the starting stilbene-type structure. For some vinyl-substituted nitrogen heterocycles, [2+2] photocycloadditions have also been observed, which could lead to the formation of cyclobutane derivatives. nih.gov The specific pathway followed would depend on the excited state lifetime and the relative energies of the different reaction barriers.

Cycloaddition Reactions Involving the Vinyl Moiety and Pyrimidine Core

The this compound molecule possesses two key functionalities that can participate in cycloaddition reactions: the electron-rich dimethylaminovinyl group (an enamine) and the electron-deficient pyrimidine ring. This duality allows for its participation in different types of cycloaddition reactions, most notably the Diels-Alder reaction.

The vinyl group, being an electron-rich dienophile due to the nitrogen lone pair of the dimethylamino group, can react with electron-deficient dienes in a normal-electron-demand Diels-Alder reaction. libretexts.org This [4+2] cycloaddition would lead to the formation of a cyclohexene ring fused to the pyrimidine core. The reactivity of the dienophile can be further tuned by the substituents on the vinyl group and the pyrimidine ring.

Conversely, the pyrimidine ring itself can act as a diene in an inverse-electron-demand Diels-Alder reaction. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by electron-rich dienophiles. In this scenario, the dienophile would react across the C5-C6 double bond of the pyrimidine ring, leading to a bicyclic adduct. Subsequent rearrangement or elimination from this adduct could lead to the formation of a new heterocyclic system. The presence of the electron-donating dimethylaminovinyl group at the 4-position would influence the electron density of the pyrimidine ring and thus its reactivity as a diene.

Furthermore, the enamine character of the dimethylaminovinyl moiety makes it susceptible to [2+2] cycloadditions with electron-deficient alkenes, leading to the formation of cyclobutane derivatives. This type of reaction often proceeds through a stepwise mechanism involving a zwitterionic intermediate.

Ring Transformations and Rearrangement Phenomena (e.g., Dimroth Rearrangement in Pyrimidine Systems)

One of the most significant rearrangement reactions in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.org This rearrangement involves the isomerization of certain heterocyclic compounds where an endocyclic and an exocyclic heteroatom switch places. nih.gov In pyrimidine systems, the Dimroth rearrangement is commonly observed in 1-alkyl-2-iminopyrimidines, which rearrange to 2-(alkylamino)pyrimidines. wikipedia.org This transformation can be catalyzed by either acid or base and is believed to proceed through a ring-opening, ring-closing mechanism. nih.govresearchgate.netresearchgate.net

The general mechanism for the Dimroth rearrangement in a pyrimidine system involves the following steps:

Addition of a nucleophile (often water or hydroxide) to the C4 or C6 position of the pyrimidine ring.

Ring opening of the pyrimidine ring to form an open-chain intermediate.

Rotation around a carbon-nitrogen single bond in the intermediate.

Ring closure to form the rearranged pyrimidine ring.

Elimination of the nucleophile to restore aromaticity.

This rearrangement is particularly relevant to derivatives of 4-aminopyrimidine and is a key transformation in the synthesis of various biologically active compounds. nih.gov The rate of the Dimroth rearrangement is influenced by several factors, including the pH of the medium, the temperature, and the nature of the substituents on the pyrimidine ring. nih.gov For instance, electron-withdrawing groups on the pyrimidine ring can facilitate the initial nucleophilic attack and thus accelerate the rearrangement.

While a direct Dimroth rearrangement of this compound itself is not the most typical example, understanding this phenomenon is crucial for predicting potential side reactions or designing synthetic pathways involving substituted pyrimidines. For instance, if the exocyclic nitrogen of the dimethylamino group were part of a different substituent, or if the pyrimidine ring were to undergo reactions that lead to an iminopyrimidine structure, the Dimroth rearrangement could become a relevant transformation. The study of the Dimroth rearrangement in various pyrimidine nucleosides and other derivatives has provided valuable insights into the mechanistic details and the factors controlling this important isomerization process. psu.edursc.org

The table below summarizes the key reaction types discussed:

| Reaction Type | Key Features | Potential Products |

| Photochemical Rearrangement | Involves photo-induced electrocyclization, analogous to stilbenes. | Fused heterocyclic systems (e.g., benzo[f]quinazolines), cyclobutane derivatives. |

| Cycloaddition Reaction | Can act as a dienophile (vinyl group) or a diene (pyrimidine ring) in Diels-Alder reactions. | Fused cyclohexene rings, bicyclic adducts, cyclobutane derivatives. |

| Dimroth Rearrangement | Isomerization involving the exchange of endocyclic and exocyclic nitrogen atoms via a ring-opening/ring-closing mechanism. | Rearranged pyrimidine derivatives (e.g., N-alkylaminopyrimidines from iminopyrimidines). |

Computational and Theoretical Investigations of 4 2 Dimethylamino Vinyl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum mechanical modeling, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 4-(2-(Dimethylamino)vinyl)pyrimidine would focus on optimizing its molecular geometry and calculating key electronic descriptors to predict its stability and reactivity.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this investigation. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. For instance, DFT studies on related pyrimidine (B1678525) derivatives have successfully used HOMO-LUMO analysis to understand their electronic transitions and reactivity patterns. researchgate.netijcce.ac.ir The distribution of these orbitals across the this compound structure would reveal the most probable sites for electrophilic and nucleophilic attack. Calculations on similar structures, such as 4-(dimethylamino)pyridine substituted uracils, have shown that the HOMO and LUMO can be localized on different rings within the molecule, dictating its electronic behavior. researchgate.net

Further analysis involves generating molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are used to predict how the molecule interacts with other charged species. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive potential areas (electron-poor) are targets for nucleophiles. Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from DFT calculations to provide a quantitative measure of the molecule's reactivity.

Table 1: Representative Electronic Properties from DFT Calculations This table presents illustrative data typical of DFT calculations for a molecule like this compound. The values are representative and not based on published experimental data for this specific compound.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com An MD simulation of this compound, typically in a solvent environment like water, would reveal its conformational flexibility and how it interacts with surrounding molecules. supsi.ch

A key aspect of this analysis is exploring the molecule's conformational landscape. researchgate.net MD simulations can identify the most stable conformations (rotamers) and the energy barriers between them. For this compound, this would involve examining the rotation around the single bonds, particularly the bond connecting the vinyl group to the pyrimidine ring and the bond between the vinyl group and the dimethylamino moiety. Studies on similar substituted pyrimidines have used NMR and computational methods to analyze the hindered rotation of dimethylamino groups, indicating a significant energy barrier. rsc.org

The simulation trajectory provides a wealth of information about the molecule's structural fluctuations, solvent interactions, and the formation of intramolecular or intermolecular hydrogen bonds. Analysis of properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the molecule's structure and the flexibility of specific atomic regions, respectively. Such simulations are foundational for understanding how the molecule might adapt its shape upon binding to a biological target.

Molecular Docking Studies for Predictive Binding Interactions with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For this compound, docking studies would be employed to screen for potential interactions with various biomolecular targets, such as enzymes or nucleic acids. The pyrimidine scaffold is a well-known pharmacophore found in many drugs, and derivatives have been studied as inhibitors of targets like cyclin-dependent kinases, VEGFR-2, and carbonic anhydrase. nih.govnih.govresearchgate.net

The process involves placing the this compound molecule (the ligand) into the binding site of a target protein or DNA/RNA structure. A scoring function then estimates the binding energy, with lower scores typically indicating stronger binding. The results can reveal plausible binding modes and identify key interactions, such as hydrogen bonds, hydrophobic interactions, or π-stacking, between the ligand and the target's amino acid residues or nucleobases. For example, studies on other pyrimidine derivatives have successfully identified crucial hydrogen bonds and hydrophobic interactions that are key to their inhibitory activity. nih.govmdpi.com Given that vinyl-substituted pyrimidines have been designed as cross-linking agents for DNA and RNA, molecular modeling could elucidate the proximity of the vinyl group to reactive sites on nucleobases like adenine (B156593) or uracil. nih.gov

Table 2: Representative Molecular Docking Results This table provides a hypothetical example of docking results against potential protein targets. The scores and interactions are for illustrative purposes.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Interaction Type |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (e.g., 1HCK) | -7.5 | LEU83, LYS33, ASP145 | Hydrophobic, Hydrogen Bond |

| VEGFR-2 Kinase (e.g., 1YWN) | -8.1 | CYS919, VAL848, PHE1047 | Hydrogen Bond, π-π Stacking |

| Carbonic Anhydrase I (e.g., 2NN7) | -6.9 | HIS94, THR199, ZN2+ | Coordination, Hydrogen Bond |

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for Structural Validation

Computational NMR spectroscopy has become a reliable tool for aiding in the structural elucidation of organic molecules. mdpi.com Predicting the 1H and 13C NMR chemical shifts of this compound and comparing them with experimental data serves as a powerful method for structural validation.

These predictions are typically performed using quantum mechanical methods, often employing DFT in combination with specific basis sets optimized for NMR calculations. nih.gov The calculation provides theoretical chemical shift values for each nucleus in the molecule. By comparing the calculated spectrum with an experimentally obtained one, researchers can confirm the proposed structure, assign specific peaks to their corresponding atoms, and investigate conformational isomers. For complex molecules or where experimental data is ambiguous, computational predictions can be decisive. Machine learning-based approaches are also emerging as faster alternatives to quantum mechanical methods for predicting chemical shifts with high accuracy. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivative Design

QSAR and QSPR models are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For this compound, developing such models would be instrumental in designing new derivatives with enhanced activity or desired properties.

A QSAR study would begin by synthesizing and testing a library of derivatives of this compound for a specific biological activity, such as enzyme inhibition. nih.gov For each derivative, a set of molecular descriptors (e.g., electronic, steric, hydrophobic parameters) is calculated. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.govmdpi.com

The resulting QSAR model can be used to predict the activity of yet-unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This rational, data-driven approach significantly accelerates the drug discovery and materials design process. QSPR models are developed similarly but focus on predicting physical properties like solubility, boiling point, or logP.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of 4-(2-(Dimethylamino)vinyl)pyrimidine is used to identify the number and type of hydrogen atoms present in the molecule. Key signals include distinct resonances for the vinyl protons, the dimethylamino group protons, and the protons on the pyrimidine (B1678525) ring. The chemical shifts (δ) of the vinyl protons, typically observed in the range of δ 5.4–7.5 ppm, are influenced by their position relative to the pyrimidine ring and the dimethylamino group. The two methyl groups of the dimethylamino moiety are expected to appear as a singlet around δ 2.8–3.0 ppm. The protons on the pyrimidine ring will exhibit characteristic splitting patterns depending on their substitution.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, vinylic, aliphatic).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is predictive and based on analogous structures, as specific experimental data is not widely available in published literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~ 2.9 (s, 6H) | ~ 40.0 |

| =CH-N | ~ 5.5 (d) | ~ 95.0 |

| Pyrimidine-CH= | ~ 7.2 (d) | ~ 135.0 |

| Pyrimidine C2 | ~ 9.1 (s) | ~ 158.0 |

| Pyrimidine C5 | ~ 7.3 (d) | ~ 120.0 |

| Pyrimidine C6 | ~ 8.6 (d) | ~ 157.0 |

s = singlet, d = doublet. Coupling constants (J) would provide further structural information.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It would be used to confirm the coupling between the vinyl protons and the adjacent pyrimidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. The predicted monoisotopic mass of this compound (C₈H₁₁N₃) is 149.0953 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

The fragmentation pattern observed in the mass spectrum can help to validate the structure. Common fragmentation pathways could involve the loss of a methyl group from the dimethylamino moiety or cleavage of the vinyl group. The molecular ion peak ([M]⁺) would be observed, and in the case of electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 150.1026 would be prominent. uni.lu

Table 2: Predicted m/z Values for Potential Adducts and Fragments in Mass Spectrometry

| Ion Species | Predicted m/z |

| [M+H]⁺ | 150.1026 |

| [M+Na]⁺ | 172.0845 |

| [M+K]⁺ | 188.0585 |

| [M]⁺• | 149.0953 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C and C=N bonds of the pyrimidine ring and the vinyl group, as well as C-H and C-N stretching and bending vibrations.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C (vinyl) | Stretching | ~ 1620–1680 |

| C=N (pyrimidine ring) | Stretching | ~ 1540–1650 |

| Aromatic C-H | Stretching | ~ 3000–3100 |

| Aliphatic C-H (methyl) | Stretching | ~ 2850–2960 |

| C-N | Stretching | ~ 1100–1350 |

The presence of these specific bands provides strong evidence for the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation system, which includes the pyrimidine ring and the dimethylamino-vinyl group, is expected to result in strong absorption in the UV-Vis region. The absorption maxima (λ_max) are indicative of π→π* and n→π* electronic transitions. The position and intensity of these absorptions can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which can provide insights into the electronic nature of the molecule. For related pyrimidine derivatives, strong absorption peaks are often observed near 205 nm, attributed to n/π→π* transitions within the conjugated system. mdpi.com

Mechanistic Studies of Biological Interactions and Therapeutic Potential of 4 2 Dimethylamino Vinyl Pyrimidine Derivatives

Elucidation of Molecular Mechanisms of Action with Biological Targets

The therapeutic potential of 4-(2-(Dimethylamino)vinyl)pyrimidine derivatives is underscored by their diverse interactions with key biological targets. Understanding these molecular mechanisms is pivotal for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.

Inhibition Mechanisms of Key Protein Kinases (e.g., EGFR, mTOR, FAK, GSK-3, PDE4, CK2)

Derivatives of the pyrimidine (B1678525) scaffold are well-recognized as potent inhibitors of various protein kinases. The primary mechanism of action for many of these compounds is competitive inhibition at the ATP-binding site of the kinase. The pyrimidine core, often adorned with various functional groups, can form crucial hydrogen bonds with the hinge region of the kinase, an essential interaction for inhibitor binding.

While specific inhibitory data for the parent compound this compound against kinases like EGFR, mTOR, FAK, GSK-3, PDE4, and CK2 is limited in publicly available research, the broader class of pyrimidine derivatives has demonstrated significant activity against these and other kinases. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been identified as fourth-generation EGFR inhibitors, targeting mutations that confer resistance to earlier generations of inhibitors. Similarly, 2-arylamino-4-aryl-pyrimidines have been shown to be potent inhibitors of PAK1 kinase. The structural similarities between these scaffolds and this compound suggest that its derivatives could be tailored to target these key enzymes.

The dimethylaminovinyl substituent is poised to play a significant role in orienting the molecule within the ATP-binding pocket and can establish additional interactions, thereby enhancing binding affinity and selectivity. Systematic modifications of this group and other positions on the pyrimidine ring are a key strategy in optimizing inhibitory activity against specific kinases.

Interaction with Nucleic Acid Synthesis Pathways

Given that the pyrimidine ring is a fundamental building block of nucleotides, it is conceivable that derivatives of this compound could interfere with nucleic acid synthesis. This mechanism is well-documented for other pyrimidine analogs, such as the anticancer drug 5-fluorouracil, which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair. The inhibition of pyrimidine synthesis has been shown to reverse the effects of viral virulence factors that block mRNA nuclear export.

Derivatives of this compound may function as antimetabolites. In this scenario, they are recognized by the enzymes involved in nucleotide biosynthesis but cannot be properly processed, leading to the disruption of DNA and RNA synthesis. This approach is particularly effective against rapidly proliferating cells, such as cancer cells, which have a heightened demand for nucleic acid precursors. Furthermore, 4-vinyl-substituted pyrimidine nucleosides have been shown to form interstrand cross-links with RNA and duplex DNA, highlighting another potential mechanism of action.

Modulation of Cellular Signaling Cascades leading to Specific Biological Outcomes

Through the inhibition of key protein kinases or interference with nucleic acid synthesis, this compound derivatives can modulate a wide array of cellular signaling cascades. For example, the inhibition of kinases within the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a major focus in cancer drug development. Pyrimidine-based inhibitors that target kinases in this pathway can induce cell cycle arrest and apoptosis in cancerous cells. EGFR, a receptor tyrosine kinase, is a key activator of this pathway, and its inhibition can block these downstream effects.

Similarly, the modulation of signaling pathways involved in inflammation, which are often mediated by cytokines and their receptors, could pave the way for novel anti-inflammatory therapies. The versatility of the pyrimidine scaffold, allowing for a wide range of chemical modifications, enables the creation of molecules that can selectively target different components of these intricate signaling networks.

Tubulin Binding and Microtubule Dynamics Modulation

Another plausible mechanism of action for this compound derivatives is the disruption of microtubule dynamics. Microtubules are vital components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Compounds that bind to tubulin, the protein subunit of microtubules, can either inhibit its polymerization or stabilize the resulting microtubules. Both actions can lead to mitotic arrest and ultimately, cell death.

In-depth Structure-Activity Relationship (SAR) Analyses for Optimized Biological Performance

Key areas for SAR exploration would encompass:

Substitutions on the Pyrimidine Ring: The introduction of various substituents (e.g., halogens, alkyl groups, amino groups) at different positions of the pyrimidine ring can profoundly impact potency and selectivity. These modifications can alter the electronic properties of the ring and forge new interactions with the target protein. For example, in a series of pyrimidine-4-carboxamides, modifications at three different substituent positions were explored to optimize potency and lipophilicity.

Modification of the Vinyl Linker: The length, rigidity, and stereochemistry of the vinyl linker that connects the pyrimidine ring to the dimethylamino group can be varied to fine-tune the molecule's positioning within the binding site.

Variation of the Amino Group: The replacement of the dimethylamino group with other amines or functional groups can influence hydrogen bonding capacity, solubility, and metabolic stability.

Through the systematic synthesis and biological evaluation of a series of analogs, a comprehensive SAR model can be constructed. This model can then serve as a predictive tool to guide the design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

The following table presents a hypothetical SAR study for a series of this compound derivatives targeting a specific protein kinase, illustrating the potential impact of structural modifications on inhibitory activity.

| Compound | R1 Substitution (Position 5 of Pyrimidine) | R2 Substitution (Amino Group) | Kinase Inhibition (IC50, nM) |

| 1 | H | N(CH3)2 | 650 |

| 2 | Br | N(CH3)2 | 200 |

| 3 | F | N(CH3)2 | 450 |

| 4 | H | NHCH3 | 800 |

| 5 | Br | NHCH3 | 350 |

| 6 | Br | N(C2H5)2 | 550 |

This hypothetical data suggests that a bromine substituent at the R1 position significantly enhances activity, while alterations to the amino group at R2 are generally less favorable. Such insights are indispensable for the iterative process of drug discovery and optimization.

Systematic Modification of Substituents for Potency and Selectivity Enhancement

The therapeutic efficacy of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core ring. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency and target selectivity. For the broader class of pyrimidine derivatives, a common strategy involves modifying substituents at various positions to explore the chemical space and identify key interactions with biological targets.

One notable SAR study on 2-arylamino-4-aryl-pyrimidines as inhibitors of p21-activated kinase 1 (PAK1) demonstrated that the incorporation of a bromide atom at the 5-position of the pyrimidine ring significantly enhanced inhibitory activity. nih.gov This halogen substitution likely alters the electronic properties of the ring and can form specific halogen bonds with the target protein, thereby increasing binding affinity. nih.gov Further modifications, such as the addition of a 1,2-dimethylpiperazine group, yielded a lead compound with potent anti-proliferative activity in colon cancer cell lines. nih.gov

Correlation of Electronic and Steric Effects with Target Affinity

The interaction between a drug molecule and its biological target is governed by a complex interplay of electronic and steric factors. For pyrimidine derivatives, these properties are critical in determining binding affinity and specificity. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. Although specific QSAR models for this compound derivatives are not widely published, research on related structures provides valuable insights. For instance, in the development of anticancer DHPMs, it was determined that a larger partition coefficient (Log P) and a suitable polar surface area (PSA) were both crucial for maintaining antitumor activity. mdpi.com Log P is an indicator of the molecule's lipophilicity, which affects its ability to cross cell membranes, while PSA relates to its hydrogen bonding potential.

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can modulate the charge distribution across the pyrimidine ring, influencing its interaction with amino acid residues in a target's active site. Steric effects, related to the size and shape of substituents, dictate the conformational fit of the molecule within a binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding, whereas carefully chosen substituents can enhance van der Waals interactions and improve affinity. These principles guide the optimization of pyrimidine derivatives to achieve a precise molecular architecture for high target affinity.

Mechanistic Implications in Broader Therapeutic Areas

Derivatives of the this compound scaffold have shown promise in a wide range of therapeutic applications, owing to their ability to interact with diverse biological targets. The following sections explore the molecular mechanisms underlying their activities in oncology, infectious diseases, inflammation, and neurology.

Molecular Basis for Anticancer Activity

The anticancer potential of pyrimidine derivatives is one of the most extensively studied areas. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell signaling, proliferation, and survival. researchgate.net The this compound scaffold, in particular, shows promise as a foundation for the development of kinase inhibitors.

Protein kinases are critical regulators of cell signaling pathways that are frequently dysregulated in cancer. Several classes of pyrimidine derivatives have been identified as potent inhibitors of various kinases. For example, 2,4-diaminopyrimidine derivatives have been developed as highly potent inhibitors of p21-activated kinase 4 (PAK4), a kinase implicated in cell proliferation, survival, and metastasis. nih.gov Docking studies revealed that these compounds bind effectively within the ATP-binding site of the kinase, preventing its function. nih.gov Similarly, other pyrimidine series have demonstrated potent inhibition of kinases like PAK1 and Choline (B1196258) Kinase α1 (hChoKα1). nih.govmdpi.com

Another established anticancer mechanism for some pyrimidine derivatives is the inhibition of topoisomerase IIα. nih.gov This enzyme is crucial for managing DNA topology during replication; its inhibition leads to DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death). nih.gov By targeting fundamental cellular processes such as signal transduction and DNA replication, these derivatives represent a versatile platform for designing novel anticancer agents.

Table 1: Inhibitory Activity of Selected Pyrimidine Derivatives Against Cancer-Related Kinases

| Compound Class | Target Kinase | Key Derivative(s) | IC₅₀ | Reference |

|---|---|---|---|---|

| 2,4-Diaminopyrimidines | PAK4 | Compound B6 | 5.9 nM | nih.gov |

| 2,4-Diaminopyrimidines | PAK4 | Compound A2 | 18.4 nM | nih.gov |

| 2,4-Diaminopyrimidines | PAK4 | Compound B8 | 20.4 nM | nih.gov |

This table presents data for pyrimidine derivatives to illustrate their potential as kinase inhibitors.

Mechanistic Insights into Antimicrobial and Antiviral Actions

Pyrimidine derivatives constitute a broad class of compounds with significant antimicrobial and antiviral properties. Their mechanism of action often involves the disruption of essential microbial processes. While specific mechanistic studies on this compound derivatives are limited, research on analogous heterocyclic systems provides insight into their potential modes of action.

In the context of antibacterial activity, pyrimidine-based compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria. mdpi.com For example, studies on pyrano[2,3-d]pyrimidines have demonstrated bactericidal properties against strains like Staphylococcus aureus and Escherichia coli. researchgate.net The mechanisms for such compounds can be diverse, including the inhibition of bacterial DNA synthesis, disruption of cell wall integrity, or interference with metabolic pathways. Some antimicrobial peptides, for instance, are known to inhibit bacterial quorum sensing systems, which regulate biofilm formation and virulence, representing a potential, though unconfirmed, mechanism for small molecule inhibitors like pyrimidine derivatives. mdpi.com

The antiviral activity of pyrimidine derivatives has also been reported, with compounds showing efficacy against a variety of viruses. These molecules can interfere with multiple stages of the viral life cycle, including viral entry, replication, and release from the host cell. The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA makes it a prime candidate for designing inhibitors of viral polymerases or other enzymes essential for viral replication.

Pathways Involved in Anti-inflammatory and Antioxidant Effects

Chronic inflammation is a key driver of numerous diseases, and the cyclooxygenase (COX) enzymes are central to the inflammatory cascade. Pyrimidine derivatives have been identified as potent anti-inflammatory agents, with a primary mechanism involving the selective inhibition of COX-2. nih.govnih.govmdpi.com COX-2 is an inducible enzyme responsible for producing prostaglandins that mediate pain and inflammation. nih.gov Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic goal as it reduces the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies on certain pyrimidine derivatives have demonstrated high selectivity towards COX-2, with potency comparable to established drugs like meloxicam. nih.govmdpi.com In addition to direct enzyme inhibition, some morpholinopyrimidine derivatives have been shown to dramatically reduce the mRNA and protein expression of both inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells stimulated by lipopolysaccharide (LPS), a potent inflammatory trigger. rsc.org

Receptor and Ion Channel Modulation in Central Nervous System (CNS) Contexts

The pyrimidine scaffold is recognized as a privileged structure for designing agents that act on the central nervous system. nih.goveurekaselect.com Pyrimidine-containing compounds have been successfully developed to modulate a wide array of CNS targets, including neurotransmitter receptors and ion channels, making them relevant for treating various neurological and psychiatric disorders. nih.goveurekaselect.com

A comprehensive review of pyrimidine-based CNS agents highlighted their ability to function as agonists or antagonists for multiple receptor types, including:

Serotonin (5-HT) receptors

Adenosine receptors

Cannabinoid receptors

Nicotinic and muscarinic acetylcholine receptors nih.goveurekaselect.com

By interacting with these receptors, pyrimidine derivatives can influence neurotransmission and modulate mood, cognition, and other CNS functions. Furthermore, specific fused pyrimidine derivatives, such as pyrimido[2,1-f]theophylline compounds, have been shown to produce significant sedative effects in behavioral tests, suggesting potential applications as hypnotic or tranquilizing agents. nih.gov While research has not yet specifically detailed the CNS activities of this compound derivatives, the proven versatility of the broader pyrimidine class indicates a promising avenue for future investigation into their potential neurological effects.

Future Directions and Emerging Research Avenues for 4 2 Dimethylamino Vinyl Pyrimidine

Innovative Synthetic Strategies for Structurally Diverse Derivatives

The exploration of the chemical space around 4-(2-(dimethylamino)vinyl)pyrimidine is crucial for developing new therapeutic agents. Future synthetic efforts will move beyond traditional methods to embrace innovative strategies that allow for the creation of structurally diverse libraries of derivatives.

Diversity-oriented synthesis (DOS) is a key approach that aims to generate collections of complex and varied small molecules. researchgate.net This strategy can be applied to the this compound core to produce a wide range of polyheterocyclic compounds with novel architectures. researchgate.netresearchgate.net Techniques such as amide and Suzuki couplings on the pyrimidine (B1678525) template can introduce significant diversity. rsc.org Furthermore, a "deconstruction-reconstruction" strategy offers a novel way to diversify pyrimidines by transforming them into different nitrogen heteroaromatics, providing two distinct points for modification during structure-activity relationship (SAR) studies. nih.gov

Modern catalytic systems are also set to revolutionize the synthesis of pyrimidine derivatives. Transition-metal catalyzed reactions, including those employing iridium, copper, and zirconium, enable multi-component cycloadditions and C-H functionalization, offering efficient and regioselective pathways to complex pyrimidines. mdpi.combohrium.com The pyrimidine group itself can act as a directing group to guide C-H activation at specific sites, allowing for precise modification of the core structure. bohrium.comresearchgate.net Green catalysts, such as the zinc-based Zn(l-proline)2, are also being explored for more environmentally benign synthetic routes. researchgate.net

| Synthetic Strategy | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Generates libraries of structurally complex and diverse molecules from a common starting material. | Creation of fused pyrimidine systems and polyheterocycles to explore novel biological activities. | researchgate.netstrath.ac.uk |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., Pd, Cu, Ir, Rh) for efficient bond formation, such as in Suzuki couplings and multi-component reactions. | Facilitates the introduction of aryl, alkyl, and other functional groups onto the pyrimidine ring with high yields and selectivity. | rsc.orgmdpi.com |

| C-H Functionalization | Directly converts C-H bonds into new C-C or C-heteroatom bonds, often guided by a directing group. | Allows for late-stage modification of the pyrimidine core without the need for pre-functionalization, enabling rapid SAR studies. | bohrium.comresearchgate.net |

| Deconstruction-Reconstruction Approach | Transforms the pyrimidine ring into an intermediate building block that can be reconstructed into various other nitrogen heterocycles. | Provides access to entirely new heterocyclic scaffolds starting from the parent compound, greatly expanding chemical diversity. | nih.gov |

| Microwave/Ultrasound-Assisted Synthesis | Uses non-conventional energy sources to accelerate reaction rates and improve yields, often under greener conditions. | Enables rapid and efficient synthesis of derivatives, including fused pyrimidine systems. | acs.org |

Advanced Computational Modeling for De Novo Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. For this compound, advanced computational modeling will guide the synthesis of derivatives with enhanced potency and selectivity.

De novo design algorithms can generate novel molecular structures tailored to bind to a specific biological target. Coupled with molecular docking simulations, these methods can predict the binding modes and affinities of newly designed pyrimidine derivatives, prioritizing the most promising candidates for synthesis. tandfonline.comtandfonline.com For instance, docking studies have been successfully used to design novel imidazo[1,2-a]pyrimidine (B1208166) derivatives and pyrimidine-quinolone hybrids as potential inhibitors for various protein targets. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com By developing QSAR models for a series of this compound analogs, researchers can predict the activity of virtual compounds and guide the design of more potent molecules. mdpi.com Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for early-stage drug development. tandfonline.comnih.gov These computational tools help in evaluating the drug-likeness of designed compounds, ensuring that they possess favorable pharmacokinetic profiles, thereby reducing late-stage attrition in the drug development pipeline. mdpi.com Density Functional Theory (DFT) calculations can also be employed to understand the molecular structure and reactivity of the synthesized compounds. nih.gov

| Computational Method | Application | Objective | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Identify potential biological targets; guide the design of potent inhibitors. | nih.govnih.govresearchgate.net |